

Application Notes & Protocols for UV Spectrophotometric Analysis of Iloperidone

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Compound of Interest

Compound Name: Iloperidone

Cat. No.: B1671726

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These application notes provide a comprehensive guide for the quantitative determination of **Iloperidone** in pharmaceutical formulations using UV spectrophotometry. The described method is simple, accurate, and economical, making it suitable for routine quality control analysis.

Introduction

Iloperidone is an atypical antipsychotic agent used in the treatment of schizophrenia.[1] Accurate and reliable analytical methods are crucial for ensuring the quality and dosage uniformity of its pharmaceutical formulations. UV-Visible spectrophotometry offers a rapid, straightforward, and cost-effective approach for the quantification of **Iloperidone** in bulk and tablet dosage forms.[1] This document outlines the validated methodology for this analysis.

Principle of the Method

The method is based on the principle that **Iloperidone** exhibits strong absorbance in the ultraviolet (UV) region of the electromagnetic spectrum. The wavelength of maximum absorbance (λ_{max}) for **Iloperidone** in methanol is approximately 229 nm.[1][2] According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte. This relationship is utilized to quantify the amount of **Iloperidone** in a sample by measuring its absorbance and comparing it to a standard calibration curve.

Instrumentation and Materials

- Instrument: A double beam UV-Visible spectrophotometer with 1 cm matched quartz cells.[3]
- Reagents and Chemicals:
 - **Iloperidone** reference standard (pharmaceutical grade)
 - Methanol (HPLC or analytical grade)
 - 0.1N Hydrochloric Acid (analytical grade)
 - Distilled Water
 - Commercially available **Iloperidone** tablets

Experimental Protocols

Solvent Selection and Determination of λ_{max}

While methanol, 0.1N HCl, and distilled water have been used as solvents, methanol is commonly preferred due to good solubility and stability of **Iloperidone**.

- Preparation of **Iloperidone** Solution: Accurately weigh and dissolve a small amount of **Iloperidone** reference standard in the chosen solvent (e.g., methanol) to obtain a concentration of 10 $\mu\text{g/mL}$.
- UV Spectrum Scan: Scan the resulting solution from 200 to 400 nm using the solvent as a blank.
- Determination of λ_{max} : The wavelength at which maximum absorbance is observed is the λ_{max} . For **Iloperidone** in methanol, this is consistently reported around 229 nm. In 0.1N HCl, the λ_{max} is observed at 229.5 nm.

Preparation of Standard Stock and Working Solutions

- Standard Stock Solution (100 $\mu\text{g/mL}$): Accurately weigh 10 mg of **Iloperidone** reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to the mark with the selected solvent (e.g., methanol).

- **Working Standard Solutions:** Prepare a series of dilutions from the standard stock solution to obtain concentrations within the linear range (typically 2-20 µg/mL). For example, pipette 0.2, 0.4, 0.8, 1.0, 1.2, 1.6, and 2.0 mL of the stock solution into separate 10 mL volumetric flasks and dilute to the mark with the solvent.

Preparation of Sample Solution (from Tablets)

- **Weigh and Powder Tablets:** Weigh and finely powder twenty commercially available **lloperidone** tablets to ensure homogeneity.
- **Extraction of lloperidone:** Transfer a quantity of the powder equivalent to 10 mg of **lloperidone** into a 100 mL volumetric flask.
- **Dissolution:** Add about 70 mL of the solvent (e.g., methanol) and sonicate for 20 minutes to ensure complete dissolution of the drug. Make up the volume to 100 mL with the solvent.
- **Filtration/Centrifugation:** Filter the solution through a Whatman filter paper or centrifuge at 3,000 rpm for 5 minutes to remove insoluble excipients.
- **Final Dilution:** Further dilute the clear supernatant or filtrate to obtain a final concentration within the calibration range (e.g., 10 µg/mL).

Calibration Curve and Quantification

- **Measurement:** Measure the absorbance of each working standard solution and the sample solution at the determined λ_{max} (e.g., 229 nm) against the solvent blank.
- **Calibration Curve:** Plot a graph of absorbance versus concentration for the working standard solutions.
- **Quantification:** Determine the concentration of **lloperidone** in the sample solution from the calibration curve using the linear regression equation ($y = mx + c$).

Method Validation Summary

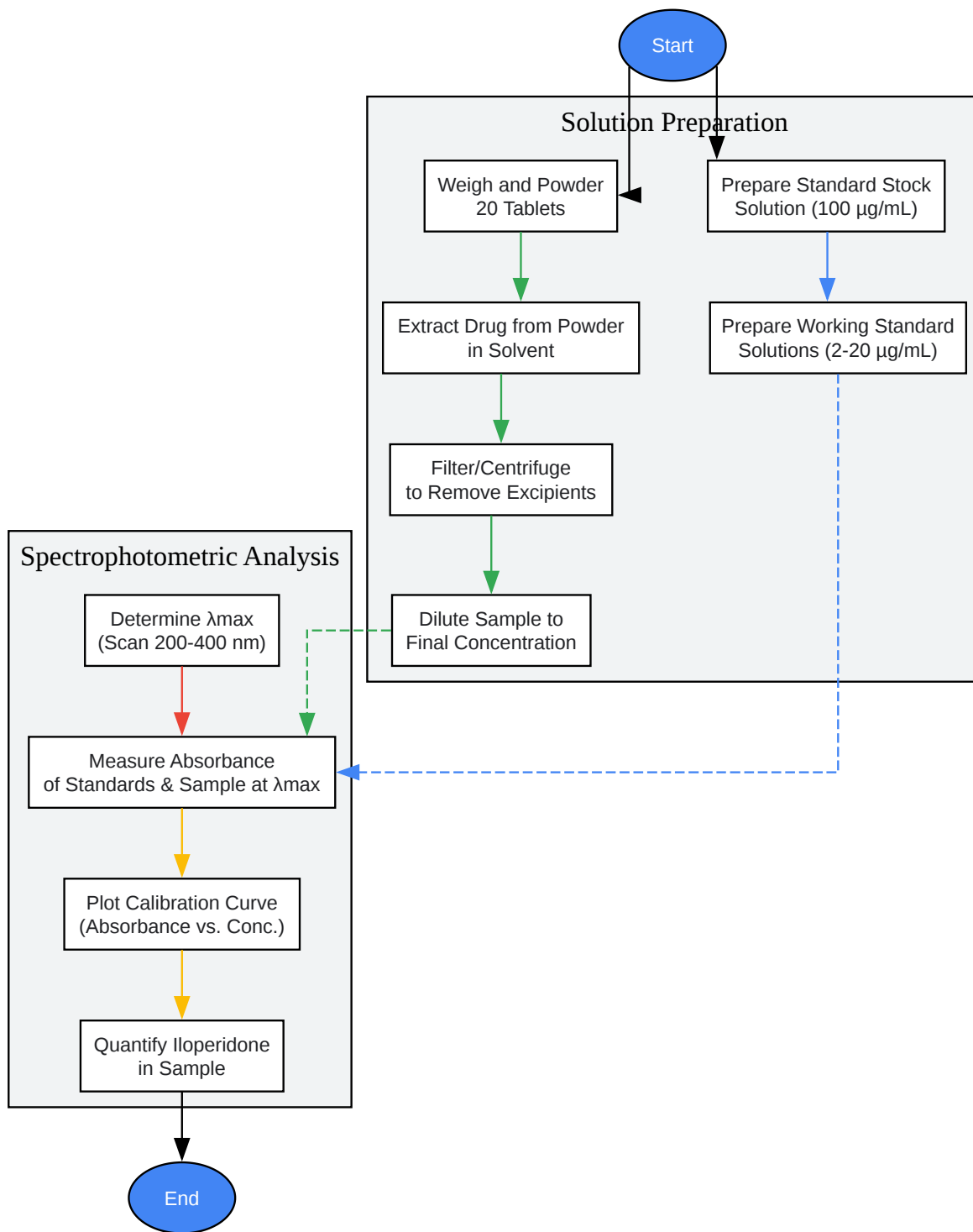
The described UV spectrophotometric method has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for the intended purpose.

Table 1: Summary of Validation Parameters for UV Spectrophotometric Analysis of **Iloperidone**

Parameter	Result	Reference
Wavelength (λ_{max})	229 nm (in Methanol)	
229.5 nm (in 0.1N HCl)		
220 nm (in Distilled Water)		
Linearity Range	2 - 20 $\mu\text{g/mL}$	
Correlation Coefficient (r^2)	> 0.999	
Accuracy (% Recovery)	98.9% - 100.04%	
Precision (% RSD)	< 2%	
Limit of Detection (LOD)	0.106 $\mu\text{g/mL}$	
Limit of Quantification (LOQ)	0.321 $\mu\text{g/mL}$	

Visual Workflow and Diagrams

The following diagrams illustrate the logical flow of the experimental protocol for the UV spectrophotometric analysis of **Iloperidone**.



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References

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